

## The Impact of ISTH0036 on Epithelial-to-Mesenchymal Transition: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Epithelial-to-Mesenchymal Transition (EMT) is a fundamental biological process implicated in tissue fibrosis and cancer metastasis. A key inducer of this transition is Transforming Growth Factor-beta 2 (TGF- $\beta$ 2). The antisense oligonucleotide **ISTH0036** has been developed to selectively target and inhibit the production of TGF- $\beta$ 2, thereby offering a promising therapeutic strategy to counteract pathological EMT. This technical guide provides a comprehensive overview of the mechanism of action of **ISTH0036** and its effects on EMT, based on available preclinical and clinical data.

**ISTH0036** is a 14-mer phosphorothioate Locked Nucleic Acid (LNA)-modified antisense oligonucleotide designed to specifically bind to and promote the degradation of TGF- $\beta$ 2 mRNA. [1][2] This targeted action leads to a reduction in the synthesis of TGF- $\beta$ 2 protein, a cytokine known to be a potent inducer of EMT in various cell types. By downregulating TGF- $\beta$ 2, **ISTH0036** effectively blocks a critical signaling pathway that drives the cellular changes associated with EMT.

## **Mechanism of Action and Signaling Pathway**

**ISTH0036** exerts its biological effect by downregulating the expression of TGF- $\beta$ 2.[2][3] TGF- $\beta$ 2 is a key cytokine involved in numerous cellular processes, including proliferation, differentiation, and extracellular matrix production.[4] In the context of EMT, TGF- $\beta$ 2 initiates a



## Foundational & Exploratory

Check Availability & Pricing

signaling cascade that leads to the dissolution of epithelial cell junctions, a change in cell morphology to a more mesenchymal phenotype, and increased cell motility and invasiveness.

The binding of TGF-β2 to its receptor complex on the cell surface activates downstream signaling pathways, including the canonical Smad pathway and non-canonical pathways involving Rho GTPases such as RhoA, Rac1, and Cdc42. These signaling events converge on the nucleus to regulate the expression of transcription factors that orchestrate the EMT program, such as Snail, Slug, and Twist. These transcription factors, in turn, repress the expression of epithelial markers like E-cadherin and upregulate mesenchymal markers such as N-cadherin and vimentin.

The putative signaling pathway through which **ISTH0036** is understood to inhibit EMT is illustrated below:





Click to download full resolution via product page

Putative signaling pathway of ISTH0036 in the inhibition of EMT.



## Preclinical and Clinical Evidence of EMT Blockade

Preclinical studies have demonstrated the efficacy of **ISTH0036** in blocking EMT. In murine models of choroidal neovascularization (CNV), intravitreal administration of **ISTH0036** resulted in a significant reduction in neovascularization, vascular leakage, and the development of fibrosis.[1][3][5][6] These anti-fibrotic effects are, in part, attributed to the inhibition of EMT.

Phase 1 and Phase 2 clinical trials, such as the BETTER study, have evaluated the safety and efficacy of **ISTH0036** in patients with ocular diseases prone to fibrosis, including glaucoma, wet age-related macular degeneration (AMD), and diabetic macular edema (DME).[5][7][8][9] A primary objective of these trials is to prevent the fibrotic processes in which EMT plays a crucial role.[6]

### **Data on EMT Marker Modulation**

While specific quantitative data from preclinical studies on the modulation of individual EMT markers by **ISTH0036** are not extensively published in the public domain, the known mechanism of action via TGF-β2 inhibition allows for a clear prediction of its effects. The expected changes in key epithelial and mesenchymal markers following treatment with **ISTH0036** are summarized in the table below.



| Marker Class                     | Protein Marker | Gene Name            | Expected Change with ISTH0036 |
|----------------------------------|----------------|----------------------|-------------------------------|
| Epithelial                       | E-cadherin     | CDH1                 | Increase / No change          |
| Zonula occludens-1<br>(ZO-1)     | TJP1           | Increase / No change |                               |
| Cytokeratins                     | KRT genes      | Increase / No change | -                             |
| Mesenchymal                      | N-cadherin     | CDH2                 | Decrease                      |
| Vimentin                         | VIM            | Decrease             |                               |
| Fibronectin                      | FN1            | Decrease             |                               |
| α-Smooth Muscle<br>Actin (α-SMA) | ACTA2          | Decrease             |                               |
| Transcription Factors            | Snail          | SNAI1                | Decrease                      |
| Slug                             | SNAI2          | Decrease             |                               |
| Twist                            | TWIST1         | Decrease             | -                             |
| ZEB1/2                           | ZEB1/2         | Decrease             | -                             |

## **Experimental Methodologies**

The following are representative protocols for key experiments that can be employed to investigate the effect of **ISTH0036** on EMT.

## **Western Blot Analysis of EMT Markers**

Objective: To quantify the changes in protein levels of epithelial and mesenchymal markers in response to **ISTH0036** treatment.

#### Protocol:

• Cell Culture and Treatment: Plate epithelial cells (e.g., ARPE-19, MCF-7) and culture to 70-80% confluency. Induce EMT by treating with recombinant human TGF-β2 (e.g., 5 ng/mL) in the presence or absence of varying concentrations of **ISTH0036** for 48-72 hours.



- Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 μg) on a polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

# Quantitative Real-Time PCR (qRT-PCR) for EMT-related Gene Expression

Objective: To measure the changes in mRNA levels of EMT-related transcription factors and markers.

#### Protocol:

- Cell Culture and Treatment: Treat cells as described for Western blotting.
- RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
- cDNA Synthesis: Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
- qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for CDH1, CDH2, VIM, SNAI1, SNAI2, TWIST1, and a housekeeping gene (e.g., GAPDH or ACTB).



Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

# Immunofluorescence Staining for EMT Marker Localization

Objective: To visualize the changes in the expression and subcellular localization of EMT markers.

#### Protocol:

- Cell Culture and Treatment: Grow cells on glass coverslips and treat as described above.
- Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
- Immunostaining: Block with 1% BSA in PBS for 30 minutes. Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.
- Secondary Antibody and Counterstaining: Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
- Imaging: Mount the coverslips and visualize the staining using a fluorescence or confocal microscope.

## **Cell Migration and Invasion Assays**

Objective: To assess the functional consequences of **ISTH0036** treatment on cell motility and invasiveness.

#### Protocol:

- Cell Culture and Treatment: Pre-treat cells with TGF-β2 and/or ISTH0036 for 48 hours.
- Transwell Migration Assay: Seed the pre-treated cells in the upper chamber of a Transwell insert (8 μm pore size). Add a chemoattractant (e.g., 10% FBS) to the lower chamber. Incubate for 12-24 hours.



- Transwell Invasion Assay: For the invasion assay, coat the Transwell insert with a layer of Matrigel.
- Quantification: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells that have migrated/invaded to the bottom of the membrane with crystal violet. Count the stained cells in several random fields under a microscope.

## Visualizing the Experimental and Logical Workflow

The following diagrams illustrate a typical experimental workflow for studying the effects of **ISTH0036** on EMT and the logical relationships between the key components.



Click to download full resolution via product page

A typical experimental workflow for investigating ISTH0036's effect on EMT.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. isarna-therapeutics.com [isarna-therapeutics.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. isarna-therapeutics.com [isarna-therapeutics.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. First-in-human phase I study of ISTH0036, an antisense oligonucleotide selectively targeting transforming growth factor beta 2 (TGF-β2), in subjects with open-angle glaucoma undergoing glaucoma filtration surgery PMC [pmc.ncbi.nlm.nih.gov]
- 8. isarna-therapeutics.com [isarna-therapeutics.com]
- 9. ISTH0036 Shows Promise in Wet AMD and DME Trial | OBN [ophthalmologybreakingnews.com]
- To cite this document: BenchChem. [The Impact of ISTH0036 on Epithelial-to-Mesenchymal Transition: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360519#isth0036-s-effect-on-epithelial-to-mesenchymal-transition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com